An In-depth Technical Guide to the Chemical Properties of Phloretin
An In-depth Technical Guide to the Chemical Properties of Phloretin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Phloretin, a dihydrochalcone flavonoid of significant interest in pharmaceutical and nutraceutical research. This document details its chemical identity, physicochemical characteristics, and key biological activities, with a focus on its antioxidant and anti-inflammatory mechanisms. Methodologies for the experimental determination of its properties are described, and relevant biological pathways are visualized to support further research and development.
Chemical Identity and Structure
Phloretin, systematically named 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one, is a naturally occurring polyphenol found in apples, pears, and other fruits.[1][2] It is the aglycone form of phlorizin.[1] The chemical structure of Phloretin is characterized by two aromatic rings linked by a three-carbon bridge.[1]
Table 1: Chemical Identifiers for Phloretin
| Identifier | Value | Reference(s) |
| IUPAC Name | 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | [2][3] |
| Synonyms | Dihydronaringenin, Phloretol | [2][3] |
| CAS Number | 60-82-2 | [2][3] |
| Molecular Formula | C₁₅H₁₄O₅ | [1][3] |
| InChI Key | VGEREEWJJVICBM-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physicochemical properties of Phloretin are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.
Table 2: Physicochemical Data for Phloretin
| Property | Value | Reference(s) |
| Molecular Weight | 274.27 g/mol | [1][3] |
| Appearance | White to beige crystalline powder | [4][5] |
| Melting Point | 260 - 263.5 °C | [3][6] |
| Boiling Point | 534.00 to 535.00 °C (at 760.00 mm Hg) | [6] |
| Water Solubility | 0.123 mg/mL at 16 °C (Slightly soluble) | [3] |
| pKa | 7.3 | [7] |
Solubility Profile:
Phloretin exhibits limited solubility in water but is soluble in various organic solvents.[1][8] Its solubility generally increases with temperature.[9]
Table 3: Solubility of Phloretin in Various Solvents
| Solvent | Solubility | Reference(s) |
| Ethanol | ~10 mg/mL | [10] |
| Methanol | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL; 100 mM | [10][11] |
| Dimethylformamide (DMF) | ~30 mg/mL | [10] |
| Ethyl Acetate | Soluble | [9] |
| 1,4-Dioxane | Soluble | [9] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and quantification of Phloretin.
-
UV-Vis Spectroscopy: In ethanol, Phloretin exhibits maximum absorbance (λmax) at 225 and 287 nm.[10]
-
¹H NMR (600 MHz, CD3OD): Chemical shifts (δ) in ppm are observed at 2.83, 2.84, 2.86, 3.25, 3.26, 3.28, 5.81, 6.68, 6.69, 7.03, and 7.05.[3]
-
¹³C NMR: Comprehensive 13C NMR data is available in spectral databases.[3]
-
Mass Spectrometry: GC-MS analysis shows prominent peaks at m/z 179.0, 342.0, 192.0, 369.0, and 147.0.[3]
Experimental Protocols
The following sections outline general methodologies for determining the key physicochemical properties of flavonoids like Phloretin.
Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.
-
Sample Preparation: A small amount of finely powdered, dry Phloretin is packed into a capillary tube to a height of 2-3 mm.[3][9]
-
Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating apparatus (e.g., a Thiele tube or a digital melting point apparatus).[8][12]
-
Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.[13]
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.[13]
Solubility Determination
A common method to determine solubility is the static equilibrium method followed by HPLC analysis.[9]
-
Equilibration: An excess amount of Phloretin is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.
-
Separation: The saturated solution is filtered to remove undissolved solid.
-
Quantification: The concentration of Phloretin in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve is prepared using standard solutions of known Phloretin concentrations to quantify the amount in the saturated solution.[14]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a standard method for determining the pKa of a compound.[15]
-
Solution Preparation: A precise amount of Phloretin is dissolved in a suitable solvent, typically a water-methanol mixture, to ensure complete dissolution.[15]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[16]
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[16]
Biological Activities and Signaling Pathways
Phloretin exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.
Antioxidant Activity
Phloretin's antioxidant capacity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.[4][17] The 2,6-dihydroxyacetophenone moiety within its structure is considered a key pharmacophore for this activity.[17]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common in vitro method to evaluate antioxidant activity.
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.
-
Reaction: Different concentrations of Phloretin are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer. The decrease in absorbance corresponds to the radical scavenging activity of Phloretin.
Anti-inflammatory Activity
Phloretin exerts its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[18][19]
NF-κB Signaling Pathway:
Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), typically activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB (p50/p65) dimer. The active NF-κB dimer then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α) and enzymes (e.g., COX-2, iNOS).[18][20] Phloretin has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[19][21]
MAPK Signaling Pathway:
The MAPK pathway is another critical regulator of inflammation. Extracellular signals activate a cascade of protein kinases: a MAPKKK (e.g., Raf), which phosphorylates and activates a MAPKK (e.g., MEK), which in turn phosphorylates and activates a MAPK (e.g., ERK, JNK, p38).[18] Activated MAPKs can then phosphorylate various transcription factors, leading to the expression of inflammatory genes. Phloretin has been demonstrated to suppress the phosphorylation of key MAPKs such as p38, ERK, and JNK, thereby inhibiting the downstream inflammatory response.[19][21]
Glucose Transport Inhibition
Phloretin is known to inhibit glucose transporters, particularly SGLT1, SGLT2, and GLUTs.[2][4] This property contributes to its potential antidiabetic effects by reducing intestinal glucose absorption and renal glucose reabsorption.[2]
Conclusion
Phloretin is a well-characterized dihydrochalcone with a range of interesting physicochemical and biological properties. Its antioxidant and anti-inflammatory activities, mediated through the modulation of the NF-κB and MAPK signaling pathways, make it a promising candidate for further investigation in the development of new therapeutic agents and functional ingredients. This guide provides a foundational understanding of its chemical properties and the experimental approaches for their determination, serving as a valuable resource for the scientific community.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Melting Point of Flavonoids by Capillary Method - STEMart [ste-mart.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
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- 7. Phloretin Cytoprotection and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. davjalandhar.com [davjalandhar.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
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- 13. employees.oneonta.edu [employees.oneonta.edu]
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- 17. Infrared Spectroscopy as a Tool to Study the Antioxidant Activity of Polyphenolic Compounds in Isolated Rat Enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 19. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 20. The antioxidant activity of phloretin: the disclosure of a new antioxidant pharmacophore in flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]







